

"Methyl 2-bromo-3-methoxypropanoate" CAS number 27704-96-7

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Compound of Interest

Compound Name:	Methyl 2-bromo-3-methoxypropanoate
Cat. No.:	B1584128

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An In-depth Technical Guide to **Methyl 2-bromo-3-methoxypropanoate** (CAS: 27704-96-7)

Introduction

Methyl 2-bromo-3-methoxypropanoate, identified by the CAS Number 27704-96-7, is a halogenated ester that serves as a versatile and valuable intermediate in advanced organic synthesis.^{[1][2]} Its bifunctional nature, characterized by a reactive carbon-bromine bond alpha to a methyl ester, makes it a strategic building block for constructing more complex molecular architectures, particularly in the synthesis of non-canonical amino acids and other specialized fine chemicals.^[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights for researchers and development scientists.

Physicochemical and Spectroscopic Data

The fundamental properties of **Methyl 2-bromo-3-methoxypropanoate** are critical for its handling, reaction setup, and purification. While some physical constants can vary slightly based on purity and measurement conditions, the data presented below are compiled from reliable chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	27704-96-7	[1] [4] [5]
Molecular Formula	C ₅ H ₉ BrO ₃	[1] [4] [5]
Molecular Weight	197.03 g/mol	[1] [5] [6]
Appearance	Liquid	[4]
Boiling Point	69-75 °C at 6-11 mmHg	[3] [7]
Density	~1.465 g/cm ³	[5]
Refractive Index (n ²⁰ D)	~1.454	[3] [5]
Flash Point	87.5 °C	[5] [7]
InChI Key	NVBLRKGCQVZDMQ- UHFFFAOYSA-N	[4] [7]
Solubility	Soluble in most common organic solvents (e.g., chloroform, ether).	[3]

Synthesis and Mechanistic Considerations

The most authoritative and well-documented synthesis of **Methyl 2-bromo-3-methoxypropanoate** proceeds from methyl acrylate via a two-stage process involving methoxymercuration followed by bromination. This classic procedure, detailed in *Organic Syntheses*, provides a reliable and scalable route to the target compound.[\[3\]](#)

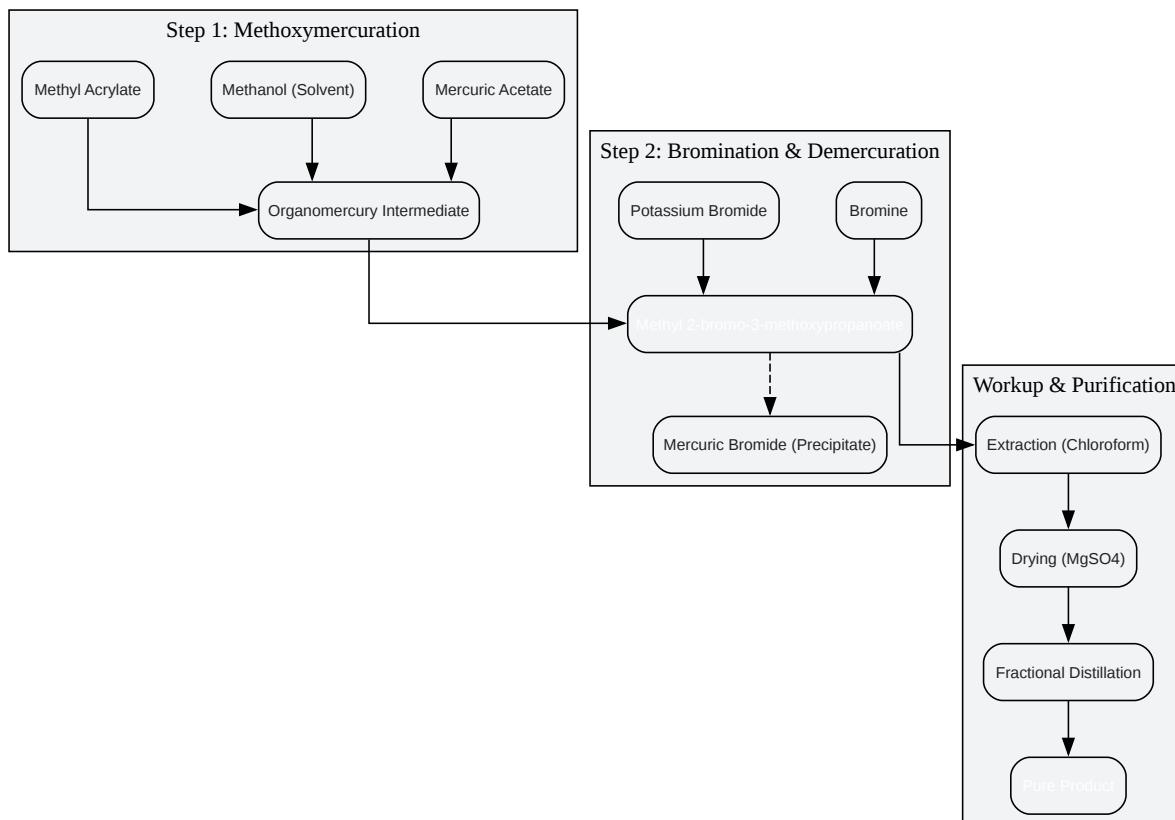
The causality behind this specific choice of reagents is rooted in achieving regiochemical control. A direct addition of HBr to methyl acrylate would result in the formation of the undesired isomer, Methyl 3-bromopropanoate, via a Michael addition.[\[8\]](#) To achieve bromination at the α -position while adding a methoxy group at the β -position, a more controlled, multi-step approach is necessary.

- **Methoxymercuration:** The reaction is initiated by the addition of mercuric acetate to methyl acrylate in methanol. The mercuric ion acts as an electrophile, activating the double bond

and allowing for a regioselective anti-addition of the methoxy group from the methanol solvent. This forms a stable organomercury intermediate.

- **Bromination and Demercuration:** The subsequent addition of elemental bromine cleaves the carbon-mercury bond and installs the bromine atom at the alpha-carbon, yielding the final product and mercuric bromide as a precipitate.[3]

The overall workflow for this synthesis is depicted below.



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Fig. 1: Synthesis Workflow for **Methyl 2-bromo-3-methoxypropanoate**.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from the peer-reviewed procedure published in *Organic Syntheses*, ensuring a high degree of reliability and reproducibility.[\[3\]](#)

Materials:

- Methyl acrylate (stabilized) in methanol (e.g., 60% solution)
- Methanol
- Mercuric acetate
- Potassium bromide
- Bromine
- Chloroform
- Anhydrous magnesium sulfate

Procedure:

- Methoxymercuration: In a suitable flask, combine 450 g of a 60% solution of methyl acrylate in methanol (approx. 3.1 moles methyl acrylate) with 180 g of additional methanol and 960 g (3.0 moles) of mercuric acetate. Allow the mixture to stand at room temperature for 3 days with occasional agitation.
- Bromide Exchange: Cool the flask in an ice bath. With stirring, add a solution of 360 g (3.0 moles) of potassium bromide in 1.2 L of water over 15 minutes. An oily layer will separate.
- Extraction: Extract the oily product with 2.4 L of chloroform, followed by a second extraction of the aqueous layer with 600 mL of chloroform.
- Washing and Drying: Combine the chloroform extracts, wash three times with water, and dry thoroughly over anhydrous magnesium sulfate.
- Bromination: Filter the dried chloroform solution into a large beaker and warm it to 50°C. Expose the beaker to direct sunlight (photoinitiation can be beneficial). With vigorous stirring,

add 450 g (2.81 moles) of bromine as rapidly as it is consumed, ensuring the temperature does not exceed 55°C. This step is exothermic and typically completes in 20-30 minutes.

- **Workup:** After the reaction is complete, cool the mixture in an ice-salt bath for 15 minutes to precipitate mercuric bromide. Filter off the solid.
- **Purification:** Remove the chloroform by distillation under reduced pressure. The crude residue is then purified by fractional distillation. The pure product, **Methyl 2-bromo-3-methoxypropanoate**, is collected at 73–75°C / 6 mm Hg.[3] The typical yield is 81–86% based on the initial mercuric acetate.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of **Methyl 2-bromo-3-methoxypropanoate** stems from its two primary reactive sites: the electrophilic α -carbon and the ester carbonyl.

Nucleophilic Substitution at the α -Carbon

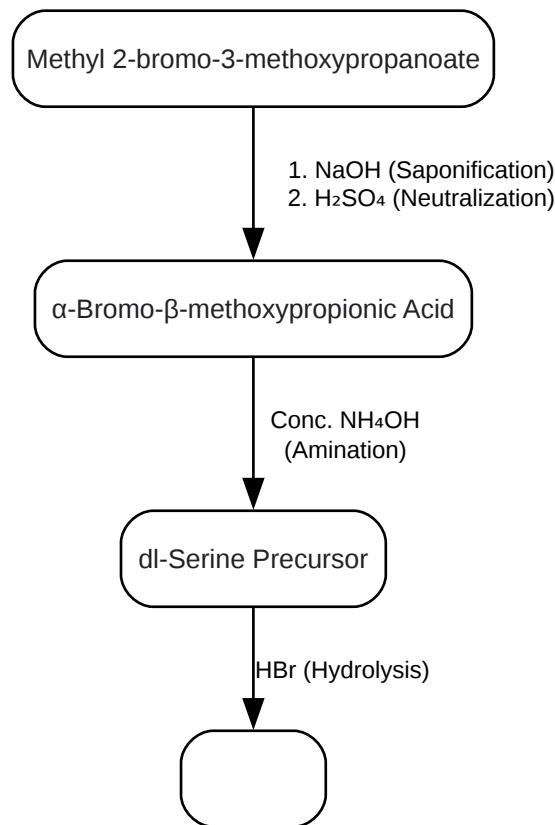
The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to attack by a wide range of nucleophiles via an $S_{n}2$ mechanism.[9][10] This reaction is fundamental to its role as a building block.

Fig. 2: General $S_{n}2$ Reactivity with Nucleophiles.

This reactivity allows for the introduction of various functional groups, including amines, azides, thiols, and carbanions, providing access to a diverse array of substituted propanoates.

Application Highlight: Synthesis of dl-Serine

A prime example of its application is the synthesis of the amino acid serine. The bromoester is first hydrolyzed to the corresponding carboxylic acid, which is then aminated using concentrated ammonium hydroxide to yield dl-serine after a final hydrolysis step.[3] This demonstrates its utility as a precursor to β -alkoxy- α -amino acids.



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Fig. 3: Pathway for the Synthesis of dl-Serine.

Detailed Experimental Protocol: Saponification

The conversion of the methyl ester to the free carboxylic acid is a prerequisite for certain downstream reactions, such as amination.[3]

Materials:

- **Methyl 2-bromo-3-methoxypropanoate**
- 5 N Sodium hydroxide (NaOH) solution
- Sulfuric acid (for neutralization)
- Diethyl ether

Procedure:

- In a three-necked flask equipped with an efficient stirrer, combine 800 g of the bromoester with 1 L of 0.5 N NaOH and cool with running tap water.
- Start the stirrer and add 800 mL of 5 N NaOH over 2 hours, maintaining a cool temperature.
- After the addition is complete, stir for an additional hour.
- Neutralize the solution with an equivalent amount of sulfuric acid, keeping the temperature below 30°C.
- Extract the resulting α -Bromo- β -methoxypropionic acid with one 1-L portion and three 500-mL portions of diethyl ether. The combined ether extracts can then be dried and concentrated for use in the next step.[\[3\]](#)

Safety and Handling

Methyl 2-bromo-3-methoxypropanoate is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated fume hood.[\[11\]](#)[\[12\]](#)

Hazard Category	Description and Precautionary Statements	Source(s)
Flammability	Flammable liquid and vapor (H226). Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).	[11]
Irritation	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear protective gloves, clothing, and eye/face protection (P280). Avoid breathing vapor (S23).	[4] [11]
First Aid (Eyes)	In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice (S26).	[11]
First Aid (Skin)	Remove all contaminated clothing. Wash immediately with plenty of soap and water.	[11]
Stability	Stable under recommended storage conditions. Avoid heat, light, and sources of ignition.	[11]
Storage	Store in a cool, dry, well-ventilated place. Recommended storage is often at 2-8°C, sealed in a dry environment.	[4]

Conclusion

Methyl 2-bromo-3-methoxypropanoate is a key synthetic intermediate whose value lies in its predictable and versatile reactivity. The robust synthesis from methyl acrylate provides reliable access to this building block. Its ability to undergo clean nucleophilic substitution at the α -carbon makes it an ideal precursor for introducing the 2-substituted-3-methoxypropanoate moiety, which is particularly useful in the synthesis of modified amino acids like serine and other complex target molecules in pharmaceutical and chemical research. Proper understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the laboratory.

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